N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
“N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a compound that consists of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For example, the synthesis of 1,2,4-triazole derivatives has been described, which involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” is complex, consisting of a pyridine ring, a 1,2,4-triazole ring, and a benzene ring . The crystal structure of similar compounds has been solved using direct methods .Scientific Research Applications
Antimicrobial Applications
The synthesis and evaluation of new thienopyrimidine derivatives, including compounds structurally related to N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, have demonstrated pronounced antimicrobial activity. This highlights the potential use of such compounds in developing novel antimicrobial agents (Bhuiyan et al., 2006).
Anticancer Applications
Research on 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines has shown that these compounds exhibit significant cytotoxic activities against Acute Lymphoblastic Leukemia cell lines and human breast adenocarcinoma cell lines. This suggests their potential as leads for developing anticancer therapies (Mamta et al., 2019).
Antioxidant Applications
Compounds incorporating a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety, related to the given chemical structure, have shown significant antioxidant ability in DPPH and FRAP assays, indicating their potential application as antioxidants in pharmaceutical formulations or as dietary supplements (Shakir et al., 2017).
Insecticidal Applications
The development of new heterocycles incorporating thiadiazole moieties, structurally akin to the mentioned compound, has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. Such studies provide a foundation for the creation of new insecticidal agents to enhance agricultural productivity (Fadda et al., 2017).
Cardiovascular Applications
Synthesis studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including structural analogs of the target compound, have revealed some members of this class to possess coronary vasodilating and antihypertensive activities, underscoring their potential in treating cardiovascular diseases (Sato et al., 1980).
Future Directions
The future directions for research on “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. In addition, more research is needed to understand their safety and hazards, as well as their potential applications in various fields .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as cyclo-oxygenase (cox-1 and cox-2) and phosphodiesterase .
Mode of Action
It is suggested that this compound may interact with the amino-acid residue on its target’s surface by interacting with the 1,2,4-triazolo[4,3-a]pyridine ring .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Properties
IUPAC Name |
N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-5-7-17(8-6-15)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)30-14-16-3-2-4-18(23)13-16/h2-10,13H,11-12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKPQAAMDUVCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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